mPEG4-Mal mPEG4-Mal m-PEG4-Mal is a PEG derivative containing a maleimide group. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 1263044-81-0
VCID: VC0536158
InChI: InChI=1S/C16H26N2O7/c1-22-8-9-24-12-13-25-11-10-23-7-5-17-14(19)4-6-18-15(20)2-3-16(18)21/h2-3H,4-13H2,1H3,(H,17,19)
SMILES: COCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Molecular Formula: C16H26N2O7
Molecular Weight: 358.39

mPEG4-Mal

CAS No.: 1263044-81-0

Cat. No.: VC0536158

Molecular Formula: C16H26N2O7

Molecular Weight: 358.39

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

mPEG4-Mal - 1263044-81-0

Specification

CAS No. 1263044-81-0
Molecular Formula C16H26N2O7
Molecular Weight 358.39
IUPAC Name 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide
Standard InChI InChI=1S/C16H26N2O7/c1-22-8-9-24-12-13-25-11-10-23-7-5-17-14(19)4-6-18-15(20)2-3-16(18)21/h2-3H,4-13H2,1H3,(H,17,19)
Standard InChI Key DOHTYEHHGXSUJO-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Appearance Solid powder

Introduction

Physicochemical Properties

Molecular Properties

The molecular structure of mPEG4-Mal contributes to its unique properties:

  • Molecular Formula: C16H26N2O7C_{16}H_{26}N_{2}O_{7} .

  • Molecular Weight: 358.39 g/mol .

  • Solubility: Highly soluble in water due to the PEG chain .

Reactivity

The maleimide group in mPEG4-Mal reacts selectively with thiol groups through Michael addition reactions. This reactivity underpins its utility in forming stable thioether linkages in bioconjugation applications .

Synthesis of mPEG4-Mal

General Synthetic Route

The synthesis of mPEG4-Mal typically involves the following steps:

  • Preparation of PEG Derivatives: Starting from polyethylene glycol (PEG), functional groups such as tosylate or phthalimide are introduced.

  • Amine Functionalization: The intermediate PEG derivative is converted into an amine-functionalized PEG (mPEG-NH2).

  • Maleimide Coupling: The amine-functionalized PEG reacts with maleic anhydride or other maleimide precursors to form mPEG4-Mal .

Example Protocol

A detailed example involves:

  • Dissolving mPEG-NH2 in dioxane.

  • Reacting it with maleic anhydride in the presence of a catalyst like DMAP at elevated temperatures.

  • Purifying the product through precipitation and recrystallization .

Applications of mPEG4-Mal

Bioconjugation

The maleimide group in mPEG4-Mal enables site-specific conjugation to thiol groups on biomolecules like cysteine residues in proteins or peptides:

  • This application is critical for developing antibody-drug conjugates (ADCs) and enzyme immobilization .

  • The PEG backbone enhances solubility and reduces immunogenicity of the conjugated biomolecules.

Drug Delivery Systems

In drug delivery:

  • mPEG4-Mal improves the pharmacokinetics of drugs by increasing their solubility and circulation time.

  • It has been used to modify hemoglobin-based oxygen carriers (HBOCs) for reducing vasoactivity while maintaining oxygen delivery efficiency .

Polymer Chemistry

As an intermediate in polymer synthesis:

  • It facilitates the creation of functionalized polymers for biomedical applications.

  • Its reactivity allows incorporation into hydrogels or nanoparticles for controlled drug release.

Research Findings on mPEG4-Mal

Hemoglobin Modification

Studies have demonstrated that modifying hemoglobin with mPEG4-Mal increases its molecular size and reduces vasoactivity:

  • This modification minimizes nitric oxide scavenging and vascular wall extravasation .

  • Clinical trials have shown promising results for using modified hemoglobin as a blood substitute .

Analytical Characterization

Characterization techniques for mPEG4-Mal include:

  • NMR Spectroscopy: Confirms the structure by identifying characteristic peaks.

  • Infrared Spectroscopy (IR): Identifies functional groups like maleimide through specific absorption bands.

  • High-performance Liquid Chromatography (HPLC): Ensures product purity during synthesis .

Data Table: Key Properties of mPEG4-Mal

PropertyValueReference
Molecular FormulaC16H26N2O7C_{16}H_{26}N_{2}O_{7}
Molecular Weight358.39 g/mol
SolubilityWater-soluble
ReactivityThiol-selective
Typical Yield (Synthesis)~54%
ApplicationBioconjugation, drug delivery

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